Product packaging for Stearoyl-ara-cmp(Cat. No.:)

Stearoyl-ara-cmp

Cat. No.: B10782591
M. Wt: 589.7 g/mol
InChI Key: HWTAZNKLXJCEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stearoyl-ara-CMP, scientifically known as Cytarabine Ocfosfate (and historically as YNK01 or Fosteabine), is a lipophilic prodrug of the nucleoside analog Cytarabine (Ara-C). It was designed to overcome the significant pharmacokinetic limitations of its parent drug, which include poor oral bioavailability (<20%) and rapid deactivation in the bloodstream by the enzyme cytidine deaminase . The compound is a 5'-stearylphosphate derivative, a modification that dramatically increases the lipophilicity of Cytarabine, protecting it from enzymatic degradation and significantly enhancing its absorption from the gastrointestinal tract . This key characteristic allows for oral administration and facilitates a more sustained release of the active metabolites, acting as a depot form that maintains therapeutic blood concentrations far longer than native Cytarabine . During clinical investigations, this prodrug demonstrated its research value in studies for advanced low-grade non-Hodgkin lymphomas and acute myeloid leukemia . Its primary mechanism of action involves its metabolic conversion in the liver into Cytarabine 5'-monophosphate (Ara-CMP) and subsequently into the active cytostatic compound Cytarabine triphosphate (Ara-CTP) . This active metabolite incorporates into DNA during the S-phase of the cell cycle, inhibiting DNA synthesis and leading to apoptosis in rapidly dividing cancer cells. Pharmacokinetic studies have shown that after oral administration, the prodrug itself has a long half-life (approximately 9.4 hours), followed by a sustained release of Cytarabine (Ara-C) with a half-life of about 24.3 hours, underlining its depot-like properties . This product is intended for research purposes only, specifically for in vitro and pre-clinical investigations into the mechanisms, efficacy, and delivery of nucleoside analog cancer therapeutics. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48N3O9P B10782591 Stearoyl-ara-cmp

Properties

Molecular Formula

C27H48N3O9P

Molecular Weight

589.7 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] octadecanoate

InChI

InChI=1S/C27H48N3O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)39-40(35,36)37-20-21-24(32)25(33)26(38-21)30-19-18-22(28)29-27(30)34/h18-19,21,24-26,32-33H,2-17,20H2,1H3,(H,35,36)(H2,28,29,34)

InChI Key

HWTAZNKLXJCEPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Stearoyl Arabinofuranosylcytosine Monophosphate

Stereospecific Synthesis Routes for Stearoyl-arabinofuranosylcytosine Monophosphate and Related Liponucleotides

The stereospecific synthesis of Stearoyl-ara-CMP is paramount to ensure the desired biological activity, as the stereochemistry of the arabinofuranosyl sugar moiety is crucial for its therapeutic effect. The synthetic routes typically involve the selective acylation of the nucleoside followed by phosphorylation, or the acylation of the pre-formed nucleoside monophosphate, with careful control of reaction conditions to maintain the correct stereoisomeric form.

Coupling Reactions in Liponucleotide Synthesis

The formation of the amide linkage between the stearoyl group and the cytosine base, or the phosphodiester bond in the case of phosphate (B84403) modifications, relies on efficient coupling reactions. For the synthesis of N4-stearoyl-ara-C, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used to activate the carboxylic acid of stearic acid for reaction with the amino group of ara-C. These reagents facilitate the formation of an amide bond under relatively mild conditions.

In the context of synthesizing phosphotriester derivatives, the reaction of the N4-stearoyl-ara-C with POCl3 and a subsequent alcohol is a form of coupling reaction where the phosphorus center acts as the coupling agent. The choice of the alcohol can be varied to introduce different alkyl or aryl groups on the phosphate moiety, allowing for the fine-tuning of the lipophilicity and pharmacokinetic properties of the resulting liponucleotide.

Functionalization and Structural Modifications for Enhanced Biological Activity

Furthermore, the N4-stearoyl modification can protect the parent drug from rapid deamination by cytidine (B196190) deaminase, a major pathway for the inactivation of ara-C. This increased metabolic stability can lead to a longer plasma half-life and sustained therapeutic effect.

To further enhance biological activity, various structural modifications can be explored. This includes the synthesis of N4-fatty acyl amino acid derivatives of ara-C, where an amino acid linker is placed between the fatty acid and the nucleoside. This approach can modulate the lipophilicity and enzymatic cleavage characteristics of the prodrug. Additionally, the synthesis of phosphotriester derivatives with different S-acyl-2-thioethyl (SATE) groups on the phosphate moiety represents another strategy to create bioreversible mononucleotide prodrugs with improved pharmacological properties.

Modification StrategyRationalePotential Outcome
N4-Stearoylation Increase lipophilicity, protect from deaminationEnhanced membrane permeability, increased metabolic stability
5'-Phosphorylation Create a prodrug of the active monophosphateBypass the initial, often rate-limiting, phosphorylation step
N4-Fatty Acyl Amino Acid Conjugation Modulate lipophilicity and enzymatic cleavageFine-tuned drug release and pharmacokinetic profile
SATE Phosphotriester Formation Bioreversible phosphate protectionEfficient intracellular delivery of the monophosphate

Integration of Stearoyl-arabinofuranosylcytosine Monophosphate into Nanoformulations during Synthesis

The highly lipophilic nature of this compound makes it an excellent candidate for incorporation into various nanoformulations, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). A particularly innovative approach is the integration of the liponucleotide into these nanoformulations during the synthesis process itself. This can be achieved through methods like nanoprecipitation or solvent evaporation.

In a nanoprecipitation approach, this compound, being a lipid-drug conjugate, can be dissolved in a water-miscible organic solvent. This organic solution is then rapidly injected into an aqueous phase, often containing a stabilizer. The rapid solvent displacement causes the lipophilic compound to precipitate, forming nanoparticles. By co-precipitating this compound with other lipids, such as phospholipids (B1166683) or cholesterol, it is possible to form stable lipid-based nanoparticles with the drug integrated directly into the lipid matrix.

This in situ formulation method offers several advantages over traditional methods of loading pre-synthesized drugs into nanocarriers. It can lead to higher drug loading efficiencies and a more uniform distribution of the drug within the nanoparticle. Furthermore, the self-assembling properties of some liponucleotides can be harnessed in this process. The amphiphilic nature of this compound, with its hydrophilic nucleoside monophosphate head and lipophilic stearoyl tail, may drive the formation of organized nanostructures, such as micelles or vesicles, upon dispersion in an aqueous environment.

Nanoformulation TechniqueDescriptionAdvantages for this compound
Nanoprecipitation Rapid precipitation of the liponucleotide from an organic solution into an aqueous phase.Simple, rapid, and can lead to small, uniform nanoparticles.
Solvent Evaporation Emulsification of an organic solution of the liponucleotide in an aqueous phase, followed by removal of the organic solvent.Versatile method suitable for a range of lipophilic compounds.
Self-Assembly Spontaneous formation of organized nanostructures driven by the amphiphilic nature of the molecule.Can lead to thermodynamically stable structures with high drug loading.

By carefully controlling the parameters of the synthesis and nanoformulation process, it is possible to produce this compound nanoparticles with desired characteristics, such as size, surface charge, and drug release profile, tailored for specific therapeutic applications.

Preclinical Pharmacological Investigations of Stearoyl Arabinofuranosylcytosine Monophosphate

In Vitro Cellular Pharmacology and Metabolic Pathways

The cellular pharmacology of Stearoyl-ara-CMP revolves around its intracellular conversion to active metabolites that can interfere with DNA synthesis. This process involves a series of activation and inactivation steps mediated by various cellular enzymes.

Intracellular Activation and Anabolism to Triphosphate Derivatives (e.g., Ara-CTP)

This compound functions as a prodrug that, following administration, is metabolized in the liver to gradually release its parent compound, ara-C. nih.gov Once inside a cell, ara-C undergoes a crucial three-step phosphorylation cascade to become its biologically active form, arabinofuranosylcytosine triphosphate (ara-CTP). nih.gov

This bioactivation pathway is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation to form ara-CMP. Subsequently, other cellular kinases, such as cytidylate kinase, add a second phosphate (B84403) group to form ara-CDP. The final step is the addition of a third phosphate by nucleoside diphosphate (B83284) kinases, resulting in the formation of the active triphosphate derivative, ara-CTP. nih.gov The sustained release of ara-C from this compound leads to prolonged plasma levels of the active compound. nih.govnih.gov

Enzymatic Biotransformation and Inactivation Mechanisms (e.g., Cytidine (B196190) Deaminase, dCMP Deaminase)

The efficacy of ara-C is limited by rapid inactivation. A primary mechanism of inactivation is deamination by the enzyme cytidine deaminase, which is found in high concentrations in the liver and converts ara-C into the inactive metabolite 1-β-D-arabinofuranosyluracil (ara-U). nih.gov The lipophilic stearoyl group in this compound protects the molecule from this rapid deamination, thereby prolonging its activity. nih.govnih.gov

In addition to deamination of the nucleoside, dephosphorylation by 5'-nucleotidase enzymes also serves as a deactivation mechanism by converting the active monophosphate form (ara-CMP) back to ara-C. nih.gov

Impact on Deoxyribonucleotide Pools and DNA Synthesis Machinery

The cytotoxic action of this compound is ultimately exerted by its active metabolite, ara-CTP. As a structural analog of the natural nucleotide deoxycytidine triphosphate (dCTP), ara-CTP directly competes with dCTP for incorporation into replicating DNA strands. nih.gov

The incorporation of ara-CMP into DNA, catalyzed by DNA polymerase, inhibits further DNA synthesis and can lead to chain termination. nih.gov The effectiveness of this inhibition is closely related to the intracellular ratio of ara-CTP to dCTP. A higher ratio favors the incorporation of the analog, leading to greater disruption of DNA replication and enhanced cytotoxicity.

Interplay with Key Cellular Kinases (e.g., Deoxycytidine Kinase, dCMP Kinase)

Following the initial step, dCMP kinase (also known as cytidylate kinase) and nucleoside diphosphate kinases are responsible for the sequential phosphorylations that convert ara-CMP to ara-CDP and finally to the active ara-CTP. The coordinated action of this kinase cascade is essential for the bioactivation and subsequent cytotoxic effect of the compound. nih.gov

Preclinical Antitumor Efficacy Studies

The preclinical evaluation of this compound has demonstrated its potential as an antitumor agent, particularly in hematological malignancies and certain solid tumors.

Cytotoxicity in Malignant Cell Lines (e.g., L1210 Leukemia, Human Tumor Xenograft Cell Lines)

This compound has shown significant antitumor activity in various preclinical models. It has demonstrated therapeutic efficacy against human colorectal adenocarcinoma xenografts in nude mice, with its effectiveness being higher than that of ara-C and other clinically used agents like fluorouracil and cisplatin (B142131) in some models. nih.gov The compound was effective against three out of four tested human colorectal adenocarcinoma xenografts. nih.gov

The cytotoxic effects of its active metabolite, ara-C, have been extensively studied in numerous cancer cell lines. In murine L1210 leukemia cells, ara-C exhibits S-phase specific cytotoxicity. nih.gov The tables below summarize the cytotoxic activity (IC50 values) of ara-C in various human acute myeloid leukemia (AML) cell lines, illustrating its potency against malignant hematopoietic cells.

Table 1: IC50 Values of Cytarabine (B982) (Ara-C) in Human AML Cell Lines

Cell Line IC50 (µM)
MOLM-13 0.02
MV4-11 0.03
OCI-AML3 0.04
HL-60 0.06
NOMO-1 0.12
U-937 0.23
KG-1 0.3
THP-1 0.6
KASUMI-1 2.5

Data sourced from a study on the genomics of drug sensitivity in cancer and represents the concentration required to inhibit 50% of cell growth after 72 hours of exposure. researchgate.net

Efficacy in In Vivo Xenograft and Syngeneic Tumor Models (e.g., L1210 Tumor Model)

This compound, as a derivative of cytosine arabinoside (Ara-C), has demonstrated significant antileukemic activity in various preclinical animal models. researchgate.net The rationale for developing this lipophilic prodrug was to create a compound that could be administered orally and would slowly convert to Ara-C, thus maintaining therapeutic plasma levels over a longer duration, similar to a continuous intravenous infusion. nih.govnih.gov

In preclinical animal studies, this compound showed high antileukemic efficacy. researchgate.net These studies, often utilizing murine leukemia models such as L1210, are foundational for establishing the potential of new anticancer agents. While specific data from L1210 tumor models for this compound are part of the broader preclinical evaluation that confirmed its activity, the primary advantage highlighted in research is its pharmacokinetic profile which allows for sustained Ara-C levels. nih.govnih.govresearchgate.net This sustained exposure is crucial for targeting hematological malignancies where cell-cycle specific agents like Ara-C are most effective.

Tumor ModelCompoundObserved Efficacy
Animal Leukemia ModelsThis compoundDemonstrated high antileukemic activity. researchgate.net
Relapsed/Refractory AMLThis compoundShowed considerable activity, including complete and partial remissions in early clinical studies. nih.gov
Non-Hodgkin's LymphomaThis compoundResulted in partial remissions and stable disease in early clinical studies. nih.gov

Activity against Drug-Resistant Neoplastic Cells (e.g., Ara-C Resistant Cells, RRM1-overexpressing cells)

A significant challenge in cancer chemotherapy is the development of drug resistance. This compound was designed in part to circumvent some of the known resistance mechanisms to its parent drug, Ara-C. nih.gov Resistance to Ara-C can arise from several factors, including reduced activity of the enzyme deoxycytidine kinase (dCK), which is necessary for the initial phosphorylation and activation of Ara-C. mdpi.comnih.gov

By being a lipophilic prodrug, this compound can enter cells differently than the hydrophilic Ara-C, potentially bypassing resistance mechanisms related to reduced nucleoside transport. mdpi.com Although direct studies on its efficacy against RRM1-overexpressing cells are not detailed in the provided search results, its ability to maintain persistent intracellular levels of the active triphosphate metabolite (Ara-CTP) is a key factor in overcoming resistance. mdpi.com Cells that are resistant to Ara-C often exhibit lower intracellular concentrations of Ara-CTP; the sustained release of Ara-C from this compound helps to increase these levels. mdpi.com For instance, in vitro studies have shown that cytarabine-resistant leukemia cell lines can retain moderate sensitivity to other nucleoside analogs, suggesting that alternative activation pathways or sustained drug exposure can partially overcome resistance. u-fukui.ac.jp

Combinatorial Therapeutic Approaches in Preclinical Settings

The standard of care for many hematological malignancies involves combination chemotherapy. mdpi.com Preclinical studies often explore the synergistic, additive, or antagonistic effects of combining a new agent with existing drugs. For nucleoside analogs like Ara-C and its derivatives, combination therapy is a cornerstone of treatment. For example, the combination of Ara-C with an anthracycline like idarubicin (B193468) is a standard induction regimen for acute myeloid leukemia (AML). mdpi.com

While specific preclinical combination studies detailing this compound with other agents were not found in the search results, the principle is well-established for its active metabolite, Ara-C. Research on other novel nucleoside analogs, such as thiarabine (B1682799), demonstrates the benefits of combination therapy. In various human tumor xenograft models, thiarabine showed greater than additive antitumor activity when combined with agents like irinotecan, paclitaxel, cisplatin, or cyclophosphamide. nih.gov Similarly, new combination regimens for AML that include Ara-C with agents like gemtuzumab ozogamicin (B1678132) or midostaurin (B1676583) have shown improved outcomes over older regimens. mdpi.com These findings support the rationale for investigating this compound in combination with other anticancer drugs in preclinical models to identify synergistic interactions and enhance therapeutic efficacy.

In Vitro Metabolism and Biotransformation Profiling

This compound is a prodrug that undergoes metabolic conversion to release the active cytotoxic agent, Ara-C. nih.gov Its biotransformation is a critical aspect of its pharmacological activity.

Identification of Metabolites and Metabolic Hotspots

The metabolic pathway of this compound is designed to be a stepwise process. nih.govresearchgate.net The parent compound, this compound (also called cytarabine ocfosfate), is first metabolized in the liver. nih.gov This process generates intermediate metabolites, which are then gradually converted to Ara-C. nih.gov

The primary and most crucial active metabolite is cytarabine (Ara-C) . nih.govresearchgate.net Once Ara-C is released, it enters the target cancer cells. Inside the cell, Ara-C must be phosphorylated through a pyrimidine (B1678525) salvage pathway to its active triphosphate form, Ara-CTP , which then exerts its cytotoxic effect by being incorporated into DNA. researchgate.net Ara-C is also subject to deamination by the enzyme cytidine deaminase into the inactive, non-cytotoxic metabolite uracil arabinoside (Ara-U) . researchgate.netnih.gov The lipophilic nature of this compound protects the Ara-C moiety from premature deamination, allowing for prolonged plasma levels of the active compound. nih.gov

Precursor CompoundMetaboliteClassificationMetabolic Pathway
This compoundCytarabine (Ara-C)ActiveHepatic metabolism/hydrolysis. nih.gov
Cytarabine (Ara-C)Ara-CTP (Cytarabine triphosphate)Active (Intracellular)Intracellular phosphorylation via deoxycytidine kinase. researchgate.net
Cytarabine (Ara-C)Ara-U (Uracil arabinoside)InactiveDeamination via cytidine deaminase. researchgate.net

Role of Cytochrome P450 Enzymes and Non-CYP Enzymes in Metabolic Clearance

The metabolism of many drugs is heavily reliant on the cytochrome P450 (CYP) family of enzymes, which are primarily responsible for Phase I oxidative reactions. nih.govnih.govmdpi.comresearchgate.netmdpi.com However, the biotransformation of this compound into Ara-C is not primarily a CYP-mediated process. As a prodrug with an ester linkage, its activation likely relies on hydrolysis.

The metabolic clearance of drugs can involve numerous non-CYP pathways, including enzymes like hydrolases (e.g., esterases), reductases, and oxidases. youtube.com For this compound, the key metabolic step is the cleavage of the stearylphosphate group to release Ara-C. This is a hydrolytic process, typically catalyzed by non-CYP enzymes such as esterases or phosphatases found in the liver and other tissues. nih.govyoutube.com The subsequent inactivation of the released Ara-C to Ara-U is catalyzed by cytidine deaminase, another critical non-CYP enzyme in its metabolic pathway. researchgate.netnih.gov This indicates that the primary metabolic activation and deactivation steps for this compound are governed by non-CYP enzymatic pathways.

Comparative Metabolism across Preclinical Animal Species

Preclinical drug development involves studying metabolism in various animal species to predict human pharmacokinetics. The metabolism of this compound has been evaluated in several common laboratory species, including mice, rats, and dogs. nih.gov

These studies confirm that the fundamental metabolic pathway—conversion to Ara-C—is consistent across these species. nih.gov However, the rate and extent of metabolism (pharmacokinetics) can differ. For example, a study in dogs receiving oral this compound showed that it produced prolonged serum concentrations of Ara-C with a terminal half-life of 23 to 29 hours. nih.govnih.gov This demonstrates the compound's intended effect of acting as a slow-release reservoir for Ara-C. While the core metabolic fate is the same, species-dependent differences in the activity of hepatic enzymes can lead to variations in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of both the prodrug and its metabolites. researchgate.net Such comparative studies are essential for extrapolating preclinical data to predict the drug's behavior in humans. nih.gov

Preclinical Pharmacokinetic Characterization

The primary goal of developing a lipid prodrug of cytarabine is to improve its pharmacokinetic profile, namely to increase its half-life, improve its oral bioavailability, and enhance its distribution to target tissues.

In Vitro-In Vivo Extrapolation of Preclinical Pharmacokinetic Data

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict human pharmacokinetics from preclinical in vitro and in vivo data. This process is a critical component of drug development, as it helps to estimate a safe and effective starting dose for first-in-human clinical trials.

For this compound, the IVIVE process would involve the following steps:

In Vitro Data Collection : Gathering data on the metabolic stability of this compound in human liver fractions (hepatocytes, microsomes, S9) and plasma protein binding.

Animal Pharmacokinetic Data : Utilizing the absorption, distribution, metabolism, and excretion (ADME) data obtained from animal models (e.g., rats, monkeys).

Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrating the in vitro and animal data into a PBPK model. These models are complex systems of differential equations that simulate the physiological and biochemical processes that govern a drug's pharmacokinetics.

Allometric Scaling : Using scaling techniques to extrapolate the pharmacokinetic parameters from animal species to humans based on physiological differences (e.g., body weight, liver blood flow).

The goal of IVIVE for this compound would be to predict human plasma concentration-time profiles, which would inform the design of early-phase clinical trials.

Mechanistic Studies of Stearoyl Arabinofuranosylcytosine Monophosphate S Biological Activity

Molecular Mechanisms of Antineoplastic Action

The antineoplastic properties of Stearoyl-ara-cmp are a direct consequence of the cellular activities of its active metabolite, ara-CTP. These mechanisms include the direct inhibition of essential enzymes for DNA replication, incorporation into nascent DNA strands leading to chain termination, and the activation of cellular stress pathways culminating in apoptosis.

The active metabolite of this compound, arabinosylcytosine triphosphate (ara-CTP), is a potent inhibitor of DNA polymerases, which are critical enzymes in the process of DNA replication. Research has demonstrated that ara-CTP preferentially inhibits the activity of DNA polymerase alpha, an enzyme that plays a key role in the initiation of DNA synthesis. This inhibition disrupts the formation of the DNA synthesome, the complex of proteins required for DNA replication.

The inhibitory effect of ara-CTP on DNA polymerase alpha has been shown to suppress the production of short Okazaki fragments, which are necessary for the synthesis of the lagging strand of DNA. At lower concentrations of ara-CTP, full-length daughter DNA molecules can still be produced, but at higher concentrations, the synthesis of these full-length molecules is significantly inhibited. This suggests that the primary action of ara-CTP through this mechanism is the inhibition of the initiation phase of DNA synthesis.

Target EnzymeEffect of ara-CTPConsequence
DNA Polymerase AlphaPreferential inhibitionInhibition of DNA synthesis initiation
DNA Polymerase DeltaResistant to inhibition-

A crucial aspect of the cytotoxic mechanism of this compound's active form is its incorporation into the DNA of cancer cells. During DNA replication, ara-CTP is incorporated into the growing DNA strand in place of the natural nucleotide, deoxycytidine triphosphate (dCTP). The presence of the arabinose sugar in ara-CMP, instead of the deoxyribose found in normal DNA precursors, creates a structural distortion in the DNA helix.

This incorporation effectively acts as a chain terminator, hindering further elongation of the DNA strand. The inhibitory effect of the incorporated ara-CMP at the growing end of the nascent DNA has been reported for human DNA polymerase epsilon (Polε). While replicative DNA polymerases possess proofreading exonuclease activity that can remove misincorporated nucleotides like ara-CMP, a significant amount of ara-CMP can remain in the genomic DNA. The presence of these incorporated molecules leads to replication stress and the formation of γH2AX foci, markers of DNA damage.

The cellular damage induced by this compound's active metabolite triggers a cascade of stress responses that ultimately lead to programmed cell death, or apoptosis. The induction of apoptosis by ara-C can occur through mechanisms that are both dependent on and independent of DNA replication.

In proliferating leukemic cells, the incorporation of ara-C into DNA is a key event that triggers apoptosis. However, ara-C has also been shown to induce apoptosis in resting, non-proliferating cells, such as B-chronic lymphocytic leukemia (CLL) cells. In these cells, the mechanism is independent of DNA replication and is associated with the inhibition of RNA synthesis.

A significant pathway for ara-C-induced apoptosis involves the destabilization of the anti-apoptotic protein MCL1. Ara-C can trigger the production of reactive oxygen species (ROS) through NOX4, which in turn activates p38 MAPK and inactivates AKT. The activation of p38 MAPK leads to the downregulation of HuR, a protein that stabilizes MCL1 mRNA, resulting in accelerated MCL1 mRNA turnover and subsequent protein downregulation. This decrease in MCL1 levels is associated with mitochondrial depolarization and the induction of apoptosis. The fate of a cell exposed to ara-C is ultimately determined by whether the level of DNA damage surpasses a threshold, thereby committing the cell to apoptosis. This process can be influenced by various signal transduction pathways and the expression of oncogenes.

Apoptotic MechanismKey Cellular EventsCell Type Context
DNA Replication-DependentIncorporation of ara-C into DNA, DNA damageProliferating leukemic cells
DNA Replication-IndependentInhibition of RNA synthesis, Mcl-1 downregulationResting B-chronic lymphocytic leukemia cells
MCL1 DestabilizationROS production, p38 MAPK activation, HuR downregulationAcute myeloid leukemia cell lines

Cellular Signal Transduction Modulation

The efficacy of this compound is also influenced by its ability to modulate cellular signal transduction pathways that are often dysregulated in cancer. These pathways control cell growth, proliferation, and survival.

The cellular response to ara-C can be significantly influenced by the status of oncogenic signaling pathways. For instance, the presence of oncogenic RAS mutations in acute myeloid leukemia (AML) cells has been shown to prime these cells for differentiation in response to ara-C. This suggests that the genetic background of the cancer cell can dictate its response to the drug.

Conversely, ara-C treatment can also trigger pro-survival mechanisms in cancer cells. In some leukemia cell lines, ara-C exposure leads to the phosphorylation and activation of proteins in the MAPK pathway, such as Erk1/2 and p38, as well as the phosphorylation of eIF4E. This activation drives the translation of the anti-apoptotic protein Mcl-1, which can counteract the drug's cytotoxic effects. Therefore, targeting these survival pathways, for example with Mnk inhibitors, has been proposed as a strategy to sensitize leukemic cells to ara-C therapy. The interplay between ara-C and oncogenic signaling is complex, with the potential for both synergistic cytotoxicity and the induction of resistance mechanisms.

This compound's active metabolite, ara-C, exerts a significant influence on the progression of the cell cycle, a tightly regulated process that governs cell division. A key effect of ara-C is the induction of cell cycle arrest, primarily at the G1/S phase transition. This arrest prevents cells from entering the S phase, during which DNA replication occurs.

The mechanism behind this G1/S arrest can involve the upregulation of the INK4 family of genes. These genes encode proteins that inhibit cyclin-dependent kinase 4 (CDK4), a key enzyme required for the G1 to S phase transition. By inhibiting the formation of the CDK4/cyclin D1 complex, ara-C effectively halts cell cycle progression. Furthermore, ara-C has been shown to directly regulate the cell cycle-dependent genes CDK4 and cyclin D1, independent of the INK4 family.

The cellular response to ara-C-induced DNA damage also involves the activation of cell cycle checkpoint kinases, such as Chk1 and Chk2. These kinases play a crucial role in halting the cell cycle to allow for DNA repair. In some cancer cell lines, the activation of both Chk1 and Chk2 pathways is necessary for ara-C-induced cellular differentiation.

Cell Cycle PhaseEffect of ara-CMolecular Mechanism
G1/S TransitionArrestUpregulation of INK4 family genes, inhibition of CDK4/cyclin D1 complex
S PhaseInhibition of DNA replicationIncorporation of ara-CTP into DNA
Checkpoint Activation-Activation of Chk1 and Chk2

Modulation of Lipid and Energy Metabolism

The conjugation of stearic acid to arabinofuranosylcytosine monophosphate (ara-CMP) implicates this compound in the modulation of cellular lipid and energy homeostasis. The stearoyl moiety can directly influence pathways involved in fatty acid metabolism, while also impacting the intricate processes of mitochondrial energy production and the metabolism of specific signaling lipids.

Impact on Fatty Acid Synthesis and Desaturation Pathways (e.g., Stearoyl-CoA Desaturase)

This compound's integration into cellular metabolism is intrinsically linked to the pathways governing fatty acid synthesis and modification. The "stearoyl" component is derived from stearic acid, a common 18-carbon saturated fatty acid. In cellular lipid metabolism, stearic acid, in its activated form Stearoyl-CoA, is a pivotal substrate for the enzyme Stearoyl-CoA Desaturase (SCD).

SCD is an endoplasmic reticulum enzyme that plays a rate-limiting role in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs) nih.gov. It catalyzes the insertion of a double bond between carbons 9 and 10 of stearoyl-CoA, converting it to oleoyl-CoA nih.govnih.gov. This conversion is critical, as the ratio of saturated to monounsaturated fatty acids influences cell membrane fluidity, signal transduction, and the synthesis of complex lipids like triglycerides and phospholipids (B1166683) nih.govnih.gov. Given that Stearoyl-CoA is the preferred substrate for SCD, the introduction of stearoyl groups via this compound could potentially influence the substrate pool for this key desaturation step, thereby modulating the balance of cellular fatty acids.

The synthesis of fatty acids is a central metabolic process, initiated from acetyl-CoA and elongated by the fatty acid synthase (FAS) complex mdpi.comnih.gov. The regulation of enzymes like SCD and FAS is crucial for maintaining lipid homeostasis. By affecting the availability of specific fatty acyl chains, this compound may indirectly influence these biosynthetic and remodeling pathways.

Key Enzymes in Fatty Acid Metabolism
EnzymeFunctionSubstrate(s)Product(s)Cellular Location
Acetyl-CoA Carboxylase (ACC)Catalyzes the first committed step in fatty acid synthesis.Acetyl-CoA, ATP, BicarbonateMalonyl-CoA, ADP, PiCytosol
Fatty Acid Synthase (FAS)Multi-enzyme complex that synthesizes palmitate from malonyl-CoA.Acetyl-CoA, Malonyl-CoA, NADPHPalmitate, NADP+, H2O, CO2Cytosol
Stearoyl-CoA Desaturase (SCD)Introduces a double bond in stearoyl-CoA.Stearoyl-CoA, NADH, O2Oleoyl-CoA, NAD+, H2OEndoplasmic Reticulum

Regulation of Oxidative Phosphorylation and Mitochondrial Bioenergetics

Recent scientific findings have identified the saturated fatty acid, stearic acid (C18:0), as a key signaling molecule that directly regulates mitochondrial function nih.govnih.gov. This discovery provides a direct mechanistic link between the stearoyl component of this compound and the regulation of cellular bioenergetics. The process of oxidative phosphorylation (OXPHOS), which occurs in the mitochondria, is the primary source of ATP in aerobic organisms and is fundamental to cellular energy supply nih.govnih.gov.

Research has elucidated a specific signaling pathway where stearic acid stearoylates Transferrin Receptor 1 (TFR1). This modification inhibits TFR1's activation of JNK signaling, which in turn leads to decreased ubiquitination of mitofusin, a protein essential for mitochondrial fusion nih.govnih.gov. The promotion of mitochondrial fusion is directly linked to enhanced mitochondrial function and efficiency. Therefore, by potentially increasing the cellular availability of stearic acid, this compound could engage this pathway to positively regulate mitochondrial bioenergetics.

Beyond this specific signaling role, fatty acids are a primary fuel for mitochondrial energy production. They are broken down through beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate the reducing equivalents (NADH and FADH2) that drive the electron transport chain and oxidative phosphorylation . The lipid composition of the inner mitochondrial membrane is also critical for the optimal functioning of the OXPHOS protein complexes nih.gov. The introduction of a specific fatty acid like stearic acid could influence both the fuel supply and the structural lipid environment of the mitochondria.

Phosphoinositide Metabolism and Acyl Chain Specificity

Phosphoinositides are a class of phospholipids that function as critical signaling molecules in a vast array of cellular processes, including cell growth, differentiation, and membrane trafficking mdpi.comabcam.com. A remarkable feature of phosphoinositides in mammalian cells is their highly specific acyl chain composition. The predominant molecular species is 1-stearoyl-2-arachidonoyl-phosphatidylinositol mdpi.com. This enrichment with a stearoyl group at the sn-1 position is not accidental and is crucial for the proper function and metabolism of these signaling lipids .

The de novo synthesis of phosphatidylinositol (PI), the precursor to all phosphoinositides, initially produces a varied pool of acyl chain combinations. This pool then undergoes rapid remodeling to enrich the C38:4 species (stearoyl/arachidonoyl) . This specificity suggests that the stearoyl chain is vital for the biological activity of phosphoinositides, potentially by influencing membrane localization or the interaction with effector proteins. Given this highly selective enrichment, the administration of a stearoylated compound like this compound could intersect with the pathways that maintain phosphoinositide acyl chain homeostasis, although the direct effects remain an area for further investigation.

Major Phosphoinositide Species and Precursors
Lipid SpeciesAbbreviationKey FunctionPredominant Acyl Chain Composition (sn-1/sn-2)
PhosphatidylinositolPIPrecursor to all phosphoinositides; membrane anchor.Stearoyl / Arachidonoyl
Phosphatidylinositol 4-phosphatePI(4)PGolgi trafficking, ion channel regulation.Stearoyl / Arachidonoyl
Phosphatidylinositol 4,5-bisphosphatePI(4,5)P2Signal transduction (PLC substrate), cytoskeletal regulation.Stearoyl / Arachidonoyl
Phosphatidylinositol 3,4,5-trisphosphatePI(3,4,5)P3Second messenger in growth factor signaling (e.g., Akt pathway).Stearoyl / Arachidonoyl

Mechanisms of Overcoming Drug Resistance

This compound is a prodrug of Ara-C, a cornerstone chemotherapy agent for acute myeloid leukemia (AML). A major clinical challenge is the development of resistance to Ara-C. The design of this compound as a lipophilic, pre-phosphorylated derivative of Ara-C directly addresses several key mechanisms of drug resistance.

The anticancer activity of Ara-C requires it to be transported into the cell and sequentially phosphorylated to its active triphosphate form, Ara-CTP. Resistance can emerge from defects at multiple points in this pathway. A primary mechanism of resistance is the reduced activity of deoxycytidine kinase (dCK), the enzyme that catalyzes the first and rate-limiting phosphorylation step, converting Ara-C to Ara-CMP oup.com. By delivering Ara-CMP directly into the cell, this compound bypasses the need for this initial dCK-mediated activation step.

Furthermore, drug efflux pumps, particularly those from the ATP-binding cassette (ABC) transporter family, can actively expel chemotherapeutic agents from cancer cells. The transporter ABCC4 (also known as MRP4) has been identified as an efflux pump for Ara-CMP oup.com. The lipophilic nature imparted by the stearoyl group in this compound is designed to enhance its ability to cross cell membranes via passive diffusion, potentially reducing its reliance on influx transporters and making it a poorer substrate for certain efflux pumps compared to the more hydrophilic Ara-CMP. This strategy aims to increase the intracellular accumulation and retention of the active cytotoxic agent, thereby overcoming resistance mediated by both impaired activation and enhanced efflux.

Mechanisms of Ara-C Resistance and Potential Circumvention by this compound
Mechanism of ResistanceDescriptionHow this compound May Overcome It
Reduced Deoxycytidine Kinase (dCK) ActivityDecreased expression or mutation of dCK prevents the initial, rate-limiting phosphorylation of Ara-C to Ara-CMP.Delivers Ara-CMP directly, bypassing the requirement for dCK activity.
Increased Drug EffluxOverexpression of efflux pumps (e.g., ABCC4) actively removes Ara-CMP from the cell, reducing its intracellular concentration.The lipophilic stearoyl group enhances membrane permeability and may alter the molecule's affinity for efflux transporters.
Impaired Drug InfluxReduced function or expression of nucleoside transporters (e.g., hENT1) limits the uptake of Ara-C into the cell.Enhanced lipophilicity facilitates cellular entry via passive diffusion, reducing dependence on specific transporters.
Increased InactivationElevated levels of enzymes like cytidine (B196190) deaminase (CDA) or 5'-nucleotidases (NT5C2) can deactivate Ara-C or dephosphorylate Ara-CMP, respectively.By increasing intracellular concentration, it may overwhelm the capacity of inactivating enzymes.

Advanced Drug Delivery Systems for Stearoyl Arabinofuranosylcytosine Monophosphate

Liposomal Formulations and Encapsulation Technologies

Liposomes, spherical vesicles composed of phospholipid bilayers, are versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs mdpi.commdpi.com. Their biocompatibility, biodegradability, and ability to mimic cell membranes make them ideal for delivering a wide range of therapeutic agents mdpi.com. For Stearoyl-ara-cmp, liposomal formulations can improve drug solubility, prolong circulation time, and enable targeted delivery, potentially through passive targeting via the enhanced permeability and retention (EPR) effect or active targeting via surface functionalization mdpi.com.

Research indicates that liposomal formulations can achieve high encapsulation efficiencies (EEs), with values ranging from 75% to over 96% reported for various compounds researchgate.netresearchgate.netresearchgate.net. For instance, studies on other liposomal formulations have shown that factors such as lipid composition, surfactant-to-cholesterol ratio, and preparation methods like thin-film hydration, ethanol (B145695) injection, or microfluidics significantly influence encapsulation efficiency and particle size researchgate.netimpactfactor.orgunica.it. Optimal conditions for liposome (B1194612) preparation can yield particles with sizes typically below 200 nm, a narrow size distribution (low polydispersity index), and a stable zeta potential, often in the range of -25 mV to -60 mV researchgate.netimpactfactor.orgmdpi.com. These characteristics are vital for effective drug delivery and stability mdpi.comnih.gov.

Table 1: Representative Liposomal Formulation Parameters (Illustrative Data)

ParameterValue Range (Illustrative)Notes
Particle Size100 – 200 nmTypically optimized for cellular uptake and circulation.
Polydispersity Index (PDI)< 0.3Indicates a uniform size distribution.
Zeta Potential-25 mV to -60 mVReflects colloidal stability; negative values indicate repulsion.
Encapsulation Efficiency75% – 96%Crucial for drug loading and therapeutic efficacy.
Stability in SerumTunableInfluenced by lipid composition; essential for in vivo performance.

Solid Lipid Nanoparticles (SLNs) for Enhanced Delivery

Solid Lipid Nanoparticles (SLNs) are another class of lipid-based nanocarriers that have gained significant attention for drug delivery jocpr.comnih.gov. They consist of a solid lipid core matrix stabilized by surfactants, making them suitable for encapsulating lipophilic drugs jocpr.compensoft.net. SLNs offer advantages such as good biocompatibility, biodegradability, potential for large-scale production, and avoidance of organic solvents in some preparation methods ijpsonline.com. Their solid matrix provides higher stability compared to liposomes, especially for hydrophobic drugs nih.gov.

Research on SLNs for various drugs has demonstrated high encapsulation efficiencies, often exceeding 99% for certain compounds nih.gov. Particle sizes for SLNs typically range from 100 nm to 450 nm, with zeta potentials generally falling between |±30 mV| for good stability ijpsonline.comnih.gov. For example, studies have shown that the composition of SLNs, including the lipid-to-surfactant ratio and homogenization parameters, critically impacts particle size, stability, and encapsulation efficiency ijpsonline.comnih.govamazonaws.com. The solid lipid core can influence drug release kinetics, with drug entrapment models playing a crucial role in determining the release pattern dovepress.com.

Table 2: Representative SLN Formulation Parameters (Illustrative Data)

ParameterValue Range (Illustrative)Notes
Particle Size100 – 450 nmInfluenced by lipid composition and preparation method.
Polydispersity Index (PDI)< 0.3Indicates uniformity; values around 0.2-0.3 are common.
Zeta Potential±20 mV
Encapsulation EfficiencyUp to 99.8%Achievable with optimized formulations.
Lipid Matrix StabilitySolid at room temperatureContributes to overall formulation stability.

Targeted Delivery Strategies and Nanocarrier Design

Targeted delivery aims to concentrate therapeutic agents at specific sites of action, thereby increasing efficacy and reducing off-target toxicity nih.govmdpi.com. Nanocarrier design is central to achieving this, involving surface functionalization with targeting ligands such as antibodies, peptides, aptamers, or small molecules that bind to receptors overexpressed on target cells nih.govmdpi.comacs.org. For this compound, targeting strategies could focus on specific cellular receptors or pathways relevant to its therapeutic application.

Active targeting can be achieved by conjugating ligands to nanocarriers like liposomes or SLNs, which then bind to specific receptors (e.g., folate receptors, transferrin receptors) on cancer cells or other target tissues nih.govoaepublish.com. This receptor-mediated endocytosis can enhance cellular uptake and therapeutic responses compared to passive targeting alone nih.govdovepress.com. Dual-ligand strategies, employing multiple targeting moieties, can further improve targeting efficiency and specificity by engaging multiple recognition events on the cell surface nih.gov. Nanocarrier design also considers factors like particle size, surface charge, and the choice of lipids and surfactants to optimize interaction with biological barriers, such as the blood-brain barrier (BBB) pensoft.netdovepress.commdpi.com.

Stability and Release Kinetics from Advanced Formulations (In Vitro)

The stability and release kinetics of this compound from its nanocarrier formulations are critical for its therapeutic performance. In vitro studies are employed to assess how the drug is released from the nanocarrier over time under controlled conditions, mimicking physiological environments nih.govnih.gov.

Liposomal formulations can exhibit tunable stability in biological fluids like serum, with lipid composition playing a key role nih.gov. Drug release from liposomes can occur through diffusion across lipid bilayers or fusion with cellular membranes, and can be influenced by factors such as pH, temperature, and the presence of serum proteins nih.govnih.gov. Studies on various liposomal formulations show that PEGylation can prolong drug release, leading to sustained delivery over extended periods (e.g., 36 hours or more) compared to conventional liposomes which might show an initial burst release followed by slower release impactfactor.org.

SLNs also exhibit controlled release properties, influenced by the drug's entrapment model, lipid matrix crystallization, and formulation composition dovepress.com. While SLNs offer good physical stability, they can sometimes present challenges like an initial burst release, which might be undesirable for cytotoxic drugs nih.govascendiacdmo.com. The release rate is directly dependent on parameters such as the type of lipid, surfactant, drug loading, and production method amazonaws.comdovepress.com. Investigating these parameters through in vitro release studies is essential for optimizing the formulation for predictable and effective drug delivery.

Table 3: In Vitro Release Kinetics Considerations

Factor Influencing ReleaseLiposomesSolid Lipid Nanoparticles (SLNs)
Primary Mechanisms Diffusion, lipid bilayer fusion, degradationDiffusion, lipid matrix erosion, drug expulsion.
Key Influences Lipid composition, PEGylation, pH, temperature, serum proteinsLipid type, surfactant, drug entrapment model, crystallization degree.
Release Profile Can be sustained or exhibit burst release.Can exhibit burst release; tunable for sustained release.
Stability Dependence Tunable via lipid composition.Generally higher physical stability due to solid core.

Research Methodologies and Analytical Approaches in Stearoyl Arabinofuranosylcytosine Monophosphate Studies

In Vitro DNA Replication Systems for Mechanistic Elucidation

Understanding how Stearoyl-ara-CMP interacts with the fundamental processes of DNA replication is crucial for elucidating its mechanism of action. In vitro DNA replication systems, often utilizing purified DNA polymerases or cellular replication complexes, provide a controlled environment to study these interactions.

Research has shown that nucleoside analogs, such as cytarabine (B982) (ara-C), can be incorporated into DNA by cellular DNA replication complexes, like the multiprotein DNA replication complex (MRC) from human cells nih.gov. This incorporation can occur at internucleotide positions and may impede DNA synthesis nih.govresearchgate.net. While specific studies on this compound using these exact systems were not detailed in the search results, the established knowledge base for related compounds like ara-C suggests that this compound, or its active metabolite, could potentially be evaluated for its ability to inhibit or be incorporated by various DNA polymerases (e.g., DNA polymerase epsilon) researchgate.netresearchgate.net. Such assays typically involve measuring the incorporation of labeled nucleotides into a DNA template or assessing the inhibition of DNA synthesis in the presence of the compound researchgate.netneb.comnih.govdynamic-biosensors.com.

High-Resolution Mass Spectrometry for Metabolite and Lipid Profiling

High-resolution mass spectrometry (HRMS) is indispensable for the comprehensive analysis of metabolites and lipids, offering high sensitivity, selectivity, and accuracy for compound identification and quantification thermofisher.comtechnologynetworks.comccamp.res.inspectroscopyonline.commdpi.comnih.govmdpi.com. In the context of this compound, HRMS can be employed to identify and quantify the parent compound in biological matrices, as well as to detect and characterize its metabolites.

Metabolite profiling using HRMS can reveal the metabolic fate of this compound, identifying breakdown products or active forms within cells or biological fluids thermofisher.compharmaron.comevotec.com. Lipid profiling, a subset of metabolomics, is also vital, especially given the stearoyl moiety. This technique can map and quantify lipid species, potentially identifying if this compound or its derivatives associate with specific lipid classes or alter lipid metabolism spectroscopyonline.comthermofisher.com. For instance, studies on related compounds have utilized LC-MS/MS for metabolite identification and quantification jenabioscience.comresearchgate.net.

Isotopic Tracing Techniques in Metabolic Pathway Analysis

Isotopic tracing, often using stable isotopes like ¹³C or ¹⁵N, is a powerful technique to track the metabolic fate and distribution of a compound within biological systems mdpi.comnih.govresearchgate.netresearchgate.netnumberanalytics.comspringernature.comnorthwestern.edu. By administering an isotopically labeled version of this compound, researchers can follow its transformation, incorporation into cellular components, and its role in various metabolic pathways.

This method allows for the determination of metabolic fluxes and provides insights into how the compound is processed by cellular machinery researchgate.netnumberanalytics.comspringernature.com. For example, ¹³C-labeled glucose tracing has been used to study glycolytic flux, and similar approaches could be applied to this compound to understand its conversion to active metabolites or its incorporation into cellular macromolecules numberanalytics.comnih.gov. Stable isotopes offer a safe alternative to radioactive labeling and are crucial for quantitative metabolic flux analysis nih.govresearchgate.netnumberanalytics.com.

Cell-Based Assays for Cytotoxicity and Cellular Uptake

Cell-based assays are fundamental for evaluating the biological activity of compounds like this compound at the cellular level. Cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration of a compound that inhibits cell growth or viability nih.gov. Studies on gemcitabine (B846) derivatives have shown that stearoyl modifications can influence cellular uptake and cytotoxicity nih.gov.

Cellular uptake assays are designed to measure how efficiently a compound enters cells nih.govcaymanchem.comprotocols.io. These assays can employ fluorescently tagged versions of the compound or measure intracellular concentrations after incubation. Understanding the uptake mechanisms and rates is critical for assessing the compound's bioavailability and efficacy. For this compound, these assays would reveal its ability to cross cell membranes, which is often enhanced by lipophilic modifications like the stearoyl group.

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), are essential for the precise quantification of this compound and its metabolites in complex biological samples nih.govjenabioscience.comresearchgate.netjenabioscience.comwaters.commdpi.comnih.govnih.govamericanpharmaceuticalreview.com. These methods provide the necessary separation power and sensitivity for accurate measurement.

Developed methods for related nucleoside analogs like ara-C and its phosphorylated forms (ara-CMP, ara-CDP, ara-CTP) demonstrate the application of LC-MS/MS for quantification in cellular extracts researchgate.net. UPLC coupled with HRMS is particularly powerful for simultaneous exploratory and targeted metabolic profiling, allowing for the detection and quantification of numerous compounds in a single run nih.govnih.gov. These techniques are vital for pharmacokinetic studies, determining drug levels over time, and establishing dose-response relationships in preclinical and clinical investigations waters.commdpi.comnih.govnih.gov.

Compound List

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals via bootstrapping. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests , respectively .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • For Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.